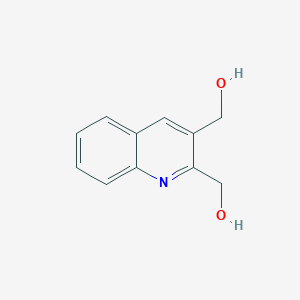

2,3-Quinolinedimethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,3-Quinolinedimethanol and related quinoline derivatives involves innovative methodologies, including A3-coupling, which represents a three-component coupling process involving an aldehyde, amine, and alkyne. This method has been highlighted for its efficiency in generating disubstituted quinoline moieties, showcasing the versatility of quinoline synthesis techniques (Naidoo & Jeena, 2017).

Molecular Structure Analysis

Advanced spectroscopic and computational studies have been conducted to elucidate the molecular structure of quinoline derivatives. For instance, the synthesis of novel quinoline compounds followed by FT-IR, NMR, and UV-Vis spectroscopy, alongside mass spectral analysis, has provided insights into their molecular geometry, natural bond orbital (NBO) analysis, and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactions, notably participating in the formation of carbonato-bridged dinuclear lanthanide(III) complexes, which have been shown to exhibit slow magnetic relaxation behaviors typical of single-molecule magnets. This underscores the potential of quinoline compounds in the development of novel magnetic materials (Vallejo et al., 2012).

Physical Properties Analysis

The study of quinoline derivatives extends to their physical properties, including luminescent and magnetic characteristics. For instance, lanthanide complexes based on quinolinecarboxylate ligands have been synthesized and analyzed for their photophysical properties, offering potential applications in luminescent sensing and materials science (Xu et al., 2015).

Chemical Properties Analysis

Quinoline derivatives also demonstrate a broad spectrum of chemical properties, including regioselective synthesis pathways. The Cu(II)-catalyzed three-component cyclocondensation of diaryliodonium ions, nitriles, and alkynes facilitates the regioselective synthesis of multiply substituted quinolines, illustrating the compound's chemical versatility and potential for generating structurally diverse molecules (Wang et al., 2013).

Wissenschaftliche Forschungsanwendungen

Magnetic Relaxation and Single-Molecule Magnets

One application of 2,3-quinolinedimethanol derivatives is in the realm of magnetic materials. For instance, carbonato-bridged dinuclear lanthanide(III) complexes with 2,3-quinoxalinediolate ligands have been studied. Notably, the Dy(2)(III) analogue exhibits slow magnetic relaxation behavior typical of single-molecule magnets (Vallejo et al., 2012).

Chemosensors for Biological Applications

2,3-Quinolinedimethanol derivatives have also been used in the development of chemosensors for biological applications. A notable example is a lanthanide sensor molecule designed for detecting zinc ions. This complex uses a quinolyl ligand both as a chromophore and an acceptor for Zn(2+), demonstrating enhanced luminescence upon zinc addition with high selectivity for Zn(2+) over other metal cations (Hanaoka et al., 2004).

Synthesis of Quinoline Ring Systems

Research on 2,3-Quinolinedimethanol analogs has contributed to advancements in the synthesis of quinoline ring systems, which are integral in various fields like medicinal and agrochemical research. The synthesis techniques often involve novel catalysts, microwave irradiation methods, and innovative bond-forming reactions (Hong, Shin, & Lim, 2020).

Green Chemistry Approaches

The quinoline core, related to 2,3-Quinolinedimethanol, has been the subject of research focusing on green chemistry approaches. This includes the development of environmentally friendly methods for synthesizing quinoline scaffolds, using techniques like microwave-assisted synthesis, solvent-free conditions, and the utilization of ionic liquids (Nainwal et al., 2019).

Corrosion Inhibition

Compounds derived from quinoline, which includes 2,3-Quinolinedimethanol analogs, have been studied for their potential as corrosion inhibitors. This research is particularly relevant in the field of materials science and engineering, where preventing corrosion of metals is a significant concern (Lgaz et al., 2017).

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)quinolin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMELLZWPUHQWTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458687 |

Source

|

| Record name | 2,3-Quinolinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Quinolinedimethanol | |

CAS RN |

57032-14-1 |

Source

|

| Record name | 2,3-Quinolinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(hydroxymethyl)quinolin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.